4-Methoxy-6-(methoxymethyl)pyrimidin-2-amine
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Overview
Description
4-Methoxy-6-(methoxymethyl)pyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(methoxymethyl)pyrimidin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxy-6-methyl-2-pyrimidinamine with formaldehyde and methanol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-(methoxymethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines with different functional groups .
Scientific Research Applications
4-Methoxy-6-(methoxymethyl)pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Research: It is used in the study of enzyme inhibitors and other biological targets.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-(methoxymethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis and repair, making them potential candidates for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-methyl-2-pyrimidinamine: This compound is structurally similar but lacks the methoxymethyl group.
6-(Methoxymethyl)-2-[(3-piperidinylmethyl)amino]-4-pyrimidinol: Another related compound with different substituents on the pyrimidine ring.
Uniqueness
4-Methoxy-6-(methoxymethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
92737-66-1 |
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Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-methoxy-6-(methoxymethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H11N3O2/c1-11-4-5-3-6(12-2)10-7(8)9-5/h3H,4H2,1-2H3,(H2,8,9,10) |
InChI Key |
UKCKSEHMFZFKGA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=NC(=N1)N)OC |
Origin of Product |
United States |
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